molecular formula C17H15F3N4O B8513715 PKC-theta inhibitor 1

PKC-theta inhibitor 1

Cat. No.: B8513715
M. Wt: 348.32 g/mol
InChI Key: WQSBBBAQXNAUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKC-theta inhibitor 1 is a selective inhibitor of protein kinase C-theta, a member of the protein kinase C family of enzymes. Protein kinase C-theta plays a critical role in the regulation of T cell function and is involved in various immune responses. This compound has been studied for its potential therapeutic applications in autoimmune diseases and cancer .

Preparation Methods

The synthesis of PKC-theta inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and process intensification to enhance the efficiency of the production process .

Chemical Reactions Analysis

PKC-theta inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

PKC-theta inhibitor 1 exerts its effects by selectively inhibiting the activity of protein kinase C-theta. Protein kinase C-theta is involved in the activation of T cells through the phosphorylation of specific substrates, leading to the activation of downstream signaling pathways. By inhibiting protein kinase C-theta, this compound can modulate T cell function and reduce the production of pro-inflammatory cytokines, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C17H15F3N4O

Molecular Weight

348.32 g/mol

IUPAC Name

[3-[3-[3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]oxetan-3-yl]methanamine

InChI

InChI=1S/C17H15F3N4O/c18-17(19,20)14-13-12(4-5-22-15(13)24-23-14)10-2-1-3-11(6-10)16(7-21)8-25-9-16/h1-6H,7-9,21H2,(H,22,23,24)

InChI Key

WQSBBBAQXNAUEM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)C2=CC=CC(=C2)C3=CC=NC4=NNC(=C34)C(F)(F)F

Origin of Product

United States

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